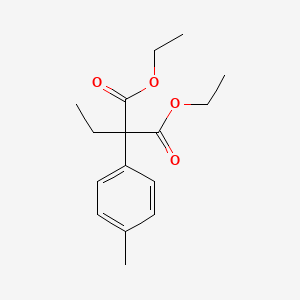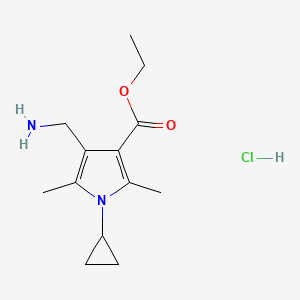
Diethyl 2-ethyl-2-(p-tolyl)malonate
Descripción general
Descripción
Diethyl 2-ethyl-2-(p-tolyl)malonate is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an ethyl group and a p-tolyl group. This compound is commonly used in organic synthesis due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-ethyl-2-(p-tolyl)malonate can be synthesized through the alkylation of diethyl malonate with p-tolyl ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-ethyl-2-(p-tolyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, water.
Major Products
Substituted Malonic Acids: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl 2-ethyl-2-(p-tolyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive molecules.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 2-ethyl-2-(p-tolyl)malonate involves its ability to act as a nucleophile in substitution reactions. The ethyl and p-tolyl groups provide steric hindrance, which influences the reactivity and selectivity of the compound in various chemical reactions. The compound can also act as a precursor to more complex molecules through hydrolysis and decarboxylation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Lacks the ethyl and p-tolyl substituents, making it less sterically hindered and more reactive in certain reactions.
Diethyl 2-(p-tolyl)malonate: Similar structure but without the ethyl group, leading to different reactivity patterns.
Uniqueness
Diethyl 2-ethyl-2-(p-tolyl)malonate is unique due to the presence of both ethyl and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable intermediate in organic synthesis, offering selective reactivity that can be fine-tuned for specific applications .
Propiedades
IUPAC Name |
diethyl 2-ethyl-2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXEDMIPFISAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988385 | |
| Record name | Diethyl ethyl(4-methylphenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68692-80-8 | |
| Record name | 1,3-Diethyl 2-ethyl-2-(4-methylphenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68692-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-ethyl-2-(p-tolyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl ethyl(4-methylphenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-ethyl-2-(p-tolyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B1620528.png)



![Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate](/img/structure/B1620534.png)
![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)



![7-chloro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1620541.png)


![Methyl 2-({[(2-methoxy-2-oxoethyl)thio]methyl}thio)acetate](/img/structure/B1620549.png)
![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)
